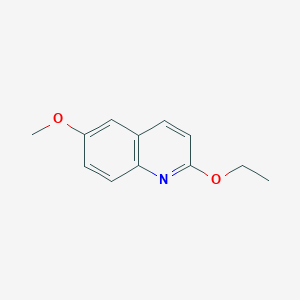

2-Ethoxy-6-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Pharmaceutical Sciences

Quinoline, a bicyclic heterocyclic compound with the chemical formula C₉H₇N, is a fundamental motif in medicinal chemistry. researchgate.net Its structure is present in a wide array of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities. medchemexpress.com The versatility of the quinoline ring allows for functionalization at various positions, which can significantly modulate its pharmacological efficacy. research-nexus.net

The quinoline scaffold is a key component in numerous approved drugs, demonstrating its therapeutic relevance. medchemexpress.com Historically, quinoline derivatives have been central to the development of antimalarial agents like quinine (B1679958) and chloroquine. medchemexpress.com In recent years, research has expanded to reveal their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. medchemexpress.comontosight.ai The ability of the quinoline nucleus to interact with various biological targets, including enzymes and nucleic acids, underpins its diverse pharmacological profile. medchemexpress.com This has led to sustained interest in synthesizing and evaluating new quinoline derivatives for drug discovery. nih.gov

Contextualization of 2-Ethoxy-6-methoxyquinoline within Advanced Quinoline Derivative Research

The introduction of alkoxy groups, such as methoxy (B1213986) and ethoxy, onto the quinoline ring is a common strategy in medicinal chemistry. The methoxy group is known to increase electron density on the ring through resonance, which can affect the molecule's reactivity and biological interactions. The ethoxy group serves a similar electron-donating role but is larger, which can introduce steric effects that influence how the molecule binds to biological targets. For instance, the ethoxy group is known to enhance lipophilicity, which can affect a compound's ability to cross cell membranes.

While direct research on this compound is not extensively documented in publicly available literature, studies on closely related analogs provide significant context. For example, research on 2-alkoxy-4-halogenoquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines explores how variations in alkoxy chains impact properties like liquid crystal behavior. mdpi.comcapes.gov.br The synthesis of compounds like 7-benzyloxy-2-ethoxy-3-ethoxycarbonyl-6-methoxyquinoline demonstrates that complex molecules with a this compound core are accessible and of interest to synthetic chemists. jst.go.jpresearchgate.net Furthermore, derivatives such as 7-chloro-2-ethoxyquinoline-3-carbaldehyde have been synthesized and evaluated for their antibacterial and antioxidant activities, suggesting a potential area of application for the title compound. research-nexus.net

Scope and Strategic Research Objectives for this compound Investigations

The investigation of this compound is driven by several strategic objectives rooted in the established importance of the quinoline scaffold. The primary goals of such research would logically include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to produce this compound and its derivatives. This includes detailed characterization using modern spectroscopic techniques like NMR (¹H and ¹³C), mass spectrometry, and potentially X-ray crystallography to confirm its structure. mdpi.com

Exploration of Biological Activity: Screening the compound for a range of pharmacological activities where quinolines have shown promise. Based on the activities of related compounds, this would primarily include antibacterial, antifungal, anticancer, and anti-inflammatory assays. medchemexpress.comontosight.ai The presence of the dual alkoxy substituents makes it a candidate for evaluation as an inhibitor of specific enzymes or cellular pathways.

Structure-Activity Relationship (SAR) Studies: Using this compound as a parent compound for the synthesis of a library of related analogs. By systematically modifying the structure and observing the effect on biological activity, researchers can establish SARs. This knowledge is crucial for designing more potent and selective therapeutic agents.

Intermediate for Complex Synthesis: Utilizing this compound as a versatile building block for the construction of more complex molecules. Its functional groups can be modified to create novel heterocyclic systems with potential applications in materials science or as fluorescent probes. medchemexpress.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H13NO2 |

|---|---|

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

2-ethoxy-6-methoxyquinoline |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12-7-4-9-8-10(14-2)5-6-11(9)13-12/h4-8H,3H2,1-2H3 |

Clé InChI |

CVNIVCGKCJQZQO-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=NC2=C(C=C1)C=C(C=C2)OC |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Ethoxy 6 Methoxyquinoline and Its Analogues

Evolution of Quinoline (B57606) Core Synthesis: Historical and Modern Approaches

The synthesis of the quinoline core, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.gov The versatility of this scaffold has driven the development of numerous synthetic methods, each with its own advantages and limitations.

Adaptations of Classical Ring-Formation Reactions for Substituted Quinolines

The foundational methods for quinoline synthesis, many of which date back to the late 19th century, remain highly relevant for creating substituted quinolines. These reactions typically involve the cyclization of aniline (B41778) precursors with various carbonyl-containing compounds. By selecting appropriately substituted anilines and carbonyl partners, chemists can strategically place functional groups on the resulting quinoline ring.

Key classical syntheses applicable to substituted quinolines include:

Skraup-Doebner-von Miller Synthesis : This reaction traditionally uses an aniline, glycerol, an acid catalyst (like sulfuric acid), and an oxidizing agent to form the quinoline ring. jst.go.jprsc.org A significant drawback is the often violent and exothermic nature of the reaction. rsc.org A variation, the Doebner-von Miller reaction, condenses anilines with α,β-unsaturated carbonyl compounds. rsc.orgwikipedia.org For instance, reacting a substituted aniline with an α,β-unsaturated aldehyde or ketone can yield a variety of substituted quinolines. wikipedia.orgresearchgate.net The regioselectivity can be a concern when using meta-substituted anilines. rsc.org

Conrad-Limpach-Knorr Synthesis : This method involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.comarabjchem.org The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach, lower temperatures) or 2-hydroxyquinolines (Knorr, higher temperatures). wikipedia.org For example, the condensation of an aniline with ethyl acetoacetate (B1235776) followed by thermal cyclization is a common route to 4(1H)-quinolones. nih.gov

Friedländer Synthesis : This is a straightforward condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (e.g., an aldehyde or ketone). jst.go.jp It is a highly efficient method for producing polysubstituted quinolines. wikipedia.org

Pfitzinger Synthesis : An extension of the Friedländer synthesis, this reaction uses isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. jst.go.jprsc.org

These classical methods are frequently adapted to produce specific substituted quinolines by starting with functionalized precursors. For example, to synthesize a 6-methoxyquinoline (B18371) derivative, one would typically start with p-anisidine (B42471) (4-methoxyaniline).

| Classical Synthesis | Reactants | Typical Product Type | Reference |

| Skraup-Doebner-von Miller | Substituted Aniline + α,β-Unsaturated Carbonyl | Substituted Quinoline | rsc.orgwikipedia.org |

| Conrad-Limpach | Substituted Aniline + β-Ketoester | Substituted 4-Hydroxyquinoline (B1666331) | wikipedia.orgnih.gov |

| Friedländer | o-Aminoaryl Ketone + α-Methylene Carbonyl | Polysubstituted Quinoline | jst.go.jpwikipedia.org |

| Pfitzinger | Isatin Derivative + Carbonyl Compound | Quinoline-4-carboxylic Acid | jst.go.jprsc.org |

Contemporary Green Chemistry Principles in Quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to quinoline synthesis to address the shortcomings of classical methods, such as harsh reaction conditions, hazardous reagents, and significant waste generation. wikipedia.orgnih.gov These modern approaches focus on improving efficiency and environmental compatibility.

Key green strategies include:

Catalysis : There is a significant shift from stoichiometric acid catalysts to more benign and recyclable options.

Organocatalysts : Formic acid has been employed as a renewable and biodegradable catalyst for direct quinoline synthesis. wikipedia.org

Metal Catalysis : Iron, being abundant and low-cost, has emerged as a sustainable alternative to precious metal catalysts for various reactions, including quinoline synthesis. wikipedia.org Other transition metals like cobalt, nickel, and palladium are used in highly efficient C-H activation and dehydrogenative coupling reactions to build the quinoline scaffold under milder conditions. chemenu.com

Nanocatalysts : The use of nanocatalysts offers high efficiency, easy separation, and recyclability, making them an attractive option for protocols like the Friedländer synthesis. nih.gov

Alternative Reaction Conditions :

Microwave-Assisted Synthesis (MAS) : Microwave irradiation can dramatically reduce reaction times and energy consumption, as demonstrated in the microwave-promoted synthesis of 2-aryl quinolines and the Nafion-mediated Friedländer reaction. wikipedia.orgjptcp.com

Solvent-Free Reactions : Conducting reactions without a solvent, or in greener solvents like water or ionic liquids, minimizes volatile organic compound (VOC) emissions. arabjchem.orgnih.gov

Multicomponent Reactions (MCRs) : MCRs combine three or more reactants in a single step to form the product, which incorporates most or all of the atoms of the starting materials. wikipedia.org This enhances atom economy and reduces the number of synthetic steps and purification processes. For example, silver-catalyzed three-component reactions of anilines, aldehydes, and ketones can efficiently produce polysubstituted quinolines. wikipedia.orgrsc.org

Targeted Synthesis of 2-Ethoxy-6-methoxyquinoline

The synthesis of the specific molecule this compound can be approached through two primary strategies: building the quinoline ring with the desired substituents already in place on the precursors, or by functionalizing a pre-formed quinoline core.

Elaboration from Precursor Quinoline and Aromatic Compounds

A common and logical approach involves constructing the quinoline ring from an aromatic amine that already contains the 6-methoxy group. The key starting material for this strategy is p-anisidine (4-methoxyaniline).

One plausible pathway involves a Combes-type synthesis or a variation thereof. For instance, p-anisidine can be reacted with a suitable β-dicarbonyl compound. A subsequent cyclization under acidic conditions would yield the 6-methoxyquinoline core.

A more direct route to introduce the 2-ethoxy group during ring formation was demonstrated in the synthesis of related compounds. For example, the treatment of ethyl 4,5-dimethoxy-2-nitrobenzylidenemalonate with triethyl phosphite (B83602) yields 2-ethoxy-3-ethoxycarbonyl-6,7-dimethoxyquinoline. jst.go.jpresearchgate.net This suggests a reductive cyclization strategy where the ethoxy group at the 2-position is derived from the phosphite reagent or the solvent during the reaction.

Another strategy involves starting with 6-methoxyquinoline itself, which can be prepared from quinoline and methanol (B129727) with a catalyst. ontosight.ainih.gov The 6-methoxyquinoline can then be functionalized at the 2-position. For example, a method used for synthesizing 2-substituted-6-methoxyquinolines involves activating the quinoline with phenyl chloroformate to form a quinolinium salt. This activated intermediate then reacts with a suitable nucleophile or organometallic reagent (e.g., a Grignard reagent), followed by oxidation to introduce the substituent at the C2 position. semanticscholar.org

Introduction and Modification of Alkoxy Moieties at Specific Positions

The introduction of alkoxy groups, such as methoxy (B1213986) and ethoxy, at specific positions on the quinoline ring is a critical step. These groups can be introduced either on the starting materials before cyclization or on the pre-formed quinoline nucleus.

Pre-cyclization Introduction: The most common method to ensure the presence of the 6-methoxy group is to start with p-anisidine, where the methoxy group is already correctly positioned on the benzene ring precursor. jptcp.comnih.gov

Post-cyclization Modification: A versatile method for introducing the 2-ethoxy group is through nucleophilic aromatic substitution (SNAr) on a 2-haloquinoline intermediate. A plausible and widely used synthetic sequence is as follows:

Formation of a 6-methoxy-2-quinolone: A Conrad-Limpach reaction between p-anisidine and a β-ketoester like ethyl acetoacetate would first yield a 4-hydroxyquinoline derivative. wikipedia.org To obtain a 2-quinolone (a carbostyril), a Knorr-type synthesis could be employed under different conditions.

Chlorination: The resulting 6-methoxy-2-quinolone can be converted to 2-chloro-6-methoxyquinoline (B88731) using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard transformation in quinoline chemistry.

Ethoxylation: The 2-chloro-6-methoxyquinoline is then subjected to a nucleophilic substitution reaction with sodium ethoxide (NaOEt) in ethanol. The chlorine atom at the 2-position is highly activated towards displacement by nucleophiles, leading to the formation of the target compound, this compound. This SNAr reaction is a common method for introducing alkoxy groups onto heterocyclic rings.

This multi-step approach offers good control over the placement of the substituents.

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

| 1 | Knorr Synthesis | p-Anisidine, β-Ketoanilide | 6-Methoxy-2-quinolone | wikipedia.org |

| 2 | Chlorination | POCl₃, DMF | 2-Chloro-6-methoxyquinoline | |

| 3 | Nucleophilic Substitution | Sodium Ethoxide, Ethanol | This compound |

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound is driven by the search for new molecules with specific biological or material properties. Structure-activity relationship (SAR) studies guide the modification of the parent scaffold. rsc.org For example, in medicinal chemistry, different functional groups might be introduced to enhance binding affinity to a biological target, improve pharmacokinetic properties, or reduce toxicity. mdpi.com

The synthesis of derivatives often leverages the same fundamental reactions used to create the parent compound. Common strategies for derivatization include:

Modification of the 4-position : Classical reactions like the Doebner or Pfitzinger synthesis, starting with p-anisidine, can introduce a carboxylic acid group at the 4-position. nih.govmdpi.com This carboxylic acid is a versatile handle for further modification, such as conversion to amides or esters. For example, 6-methoxy-2-phenylquinoline-4-carboxylic acid has been synthesized and further derivatized. mdpi.com

Substitution on the Benzenoid Ring : Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can be performed on the 6-methoxyquinoline core. The directing effects of the methoxy group (ortho-, para-directing) and the deactivating effect of the pyridine ring will influence the position of substitution, typically favoring the 5 and 7 positions.

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds, providing efficient routes to derivatives without the need for pre-functionalized substrates. This can be used to introduce aryl, alkyl, or other groups at various positions on the quinoline ring.

Molecular Hybridization : This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This is a rational approach to drug design aimed at improving efficacy or overcoming resistance.

The synthesis of a new series of 6-methoxy-2-arylquinoline analogues, for instance, was undertaken to develop P-glycoprotein inhibitors, demonstrating how the core structure is systematically modified to optimize a specific biological activity. mdpi.com

Functionalization Strategies for Enhanced Structural Diversity

Once the this compound core is synthesized, its chemical scaffold can be further elaborated to create a diverse library of analogues. Functionalization can be targeted at various positions of the quinoline ring, enabling the fine-tuning of physicochemical and pharmacological properties.

One key strategy involves the C-4 position of the quinoline ring. The use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinolines (EEDQs) allows for C-4 selective addition reactions. thieme-connect.de By activating the EEDQ precursor of this compound with a palladium catalyst and diethylzinc, a nucleophilic allyl species can be generated. This species can then react with various electrophiles, such as aldehydes and ketones, to introduce a wide range of substituents at the C-4 position. thieme-connect.de This method has been shown to be effective for EEDQs bearing electron-donating groups at the C-6 position, affording the desired C-4 substituted products in high yields. thieme-connect.de

Another approach focuses on the functionalization at the C-2 and C-3 positions. A method for the on-the-spot 2,3-functionalization of quinolines using cyanopropargylic alcohols has been reported. acs.org This strategy could potentially be adapted for this compound, allowing for the introduction of a cyano group at the C-3 position and a substituted alkyl group at the C-2 position, derived from the propargylic alcohol. acs.org For instance, the reaction of 6-methoxyquinoline with a protected cyanopropargylic alcohol can yield a 2-substituted-6-methoxyquinoline-3-carbonitrile derivative. acs.org

Furthermore, direct functionalization of the quinoline ring can be achieved through various established methods in heterocyclic chemistry. These can include electrophilic aromatic substitution reactions, where the electron-donating methoxy group at the C-6 position can direct incoming electrophiles to specific positions on the benzene portion of the quinoline ring.

The following table summarizes potential functionalization strategies for the this compound scaffold:

| Reaction Type | Position(s) | Reagents/Conditions | Potential Introduced Groups | Reference |

| C-4 Alkylation | C-4 | Pd-catalysis, Diethylzinc, Aldehydes/Ketones | Substituted alkyl and alcohol moieties | thieme-connect.de |

| 2,3-Functionalization | C-2, C-3 | Cyanopropargylic alcohols | Cyano, substituted alkyl groups | acs.org |

| Electrophilic Aromatic Substitution | C-5, C-7 | Nitrating agents, Halogenating agents | Nitro, Halogen groups | General Knowledge |

Hybridization with Other Pharmacophoric Scaffolds

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel biological activities. ijpsjournal.comjuniperpublishers.comacs.org The quinoline nucleus is a versatile scaffold for such hybridization, and this compound serves as an excellent starting point for creating novel hybrid compounds. ijpsjournal.comekb.eg

A common approach is the hybridization of quinoline with other heterocyclic moieties known for their biological relevance. For example, quinoline-triazole hybrids have been synthesized and investigated for their broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. juniperpublishers.comijshr.com The synthesis of such hybrids often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which is a highly efficient and reliable reaction. juniperpublishers.com An alkyne-functionalized this compound could be reacted with an azide-bearing pharmacophore to generate the desired triazole-linked hybrid.

Another strategy involves creating hybrids with natural product-derived phenols. For instance, conjugates of quinoline with phenolic compounds like eugenol, carvacrol, and vanillin (B372448) have been reported to exhibit promising antimicrobial and antileishmanial properties. tandfonline.com A plausible synthetic route to a this compound-phenolic hybrid could involve ether or ester linkages between the two moieties.

Furthermore, hybridization with scaffolds known to target specific biological pathways is a rational approach. Quinoline has been hybridized with oxazoles, imidazopyridines, and imidazoles/benzimidazoles to generate potent anticancer agents that can induce cell cycle arrest and apoptosis. ijpsjournal.com For example, a series of quinoline-1,3-oxazole hybrids demonstrated potent antiproliferative activities against various human cancer cell lines. ijpsjournal.com

The table below presents examples of pharmacophoric scaffolds that have been hybridized with the quinoline core, which could be applied to this compound.

| Hybridized Pharmacophore | Linker Strategy | Potential Biological Activity | Reference |

| Triazole | Click Chemistry (Azide-Alkyne Cycloaddition) | Anticancer, Antimicrobial | juniperpublishers.comijshr.com |

| Oxazole | Condensation Reaction | Anticancer | ijpsjournal.com |

| Imidazopyridine | Multi-step synthesis | Anticancer | ijpsjournal.com |

| Phenolic Natural Products | Ether or Ester Linkage | Antimicrobial, Antileishmanial | tandfonline.com |

| Tetrazole | Ugi-azide reaction | Antiplasmodial | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 6 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Ethoxy-6-methoxyquinoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

High-Resolution ¹H NMR Studies of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethoxy and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electron-donating effects of the alkoxy groups and the inherent aromaticity of the quinoline ring system. ethernet.edu.etuncw.edu

The protons on the quinoline ring can be divided into two spin systems: the protons of the pyridine (B92270) ring (H-3, H-4) and the protons of the benzene (B151609) ring (H-5, H-7, H-8). The ethoxy group at the C-2 position and the methoxy group at the C-6 position significantly influence the electronic environment of these protons.

The ethoxy group protons would appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. The methoxy group protons would present as a sharp singlet.

The aromatic protons would display a more complex pattern. Based on data from similar substituted quinolines, the following assignments are anticipated: nih.govmdpi.com

H-3 and H-4: These protons on the pyridine ring would likely appear as doublets, coupled to each other.

H-5, H-7, and H-8: These protons on the benzenoid ring would show characteristic coupling patterns. H-8 is often the most downfield of these due to the influence of the ring nitrogen. H-5 would appear as a doublet, coupled to H-7 (meta-coupling) is not typically resolved. H-7 would be a doublet of doublets, showing coupling to both H-5 and H-8.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | d | ~8.5 |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 7.2 - 7.4 | d | ~2.5 |

| H-7 | 7.3 - 7.5 | dd | ~9.0, 2.5 |

| H-8 | 7.9 - 8.1 | d | ~9.0 |

| OCH₂CH₃ | 4.4 - 4.6 | q | ~7.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

| OCH₂CH₃ | 1.4 - 1.6 | t | ~7.0 |

Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.

¹³C NMR Investigations of Carbon Skeletal Features and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the quinoline ring and the two carbons of the ethoxy group, plus the carbon of the methoxy group. The chemical shifts are sensitive to the electronic effects of the substituents and the hybridization of the carbon atoms. kuleuven.beresearchgate.net

The carbons bearing the oxygen atoms (C-2 and C-6) would be significantly shifted downfield. The quaternary carbons (C-4a and C-8a) would also be readily identifiable. The carbons of the ethoxy and methoxy groups will appear in the upfield, aliphatic region of the spectrum. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 163 |

| C-3 | 108 - 110 |

| C-4 | 137 - 139 |

| C-4a | 146 - 148 |

| C-5 | 121 - 123 |

| C-6 | 156 - 158 |

| C-7 | 104 - 106 |

| C-8 | 129 - 131 |

| C-8a | 143 - 145 |

| OCH₂CH₃ | 61 - 63 |

| OCH₃ | 55 - 57 |

| OCH₂CH₃ | 14 - 16 |

Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing the connectivity between atoms. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-7 and H-8, as well as H-7 and H-5, confirming their positions within the respective rings. It would also show a correlation between the methylene and methyl protons of the ethoxy group. anu.edu.audcu.ie

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would allow for the unambiguous assignment of each protonated carbon by linking the assigned proton signals to their corresponding carbon signals. For example, the singlet at δ ~3.9-4.1 ppm would correlate with the carbon signal at δ ~55-57 ppm, confirming the OCH₃ group. ipb.ptmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons (OCH₃) showing a correlation to C-6.

The ethoxy methylene protons (OCH₂) showing correlations to C-2 and the ethoxy methyl carbon.

Proton H-5 showing correlations to C-4, C-7, and C-8a.

Proton H-8 showing correlations to C-4a, C-6, and C-7. ipb.ptresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uba.aruni-saarland.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. researchgate.net In positive ion mode, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton. Given the molecular formula C₁₂H₁₃NO₂, the molecular weight is 203.24 g/mol . Therefore, the expected [M+H]⁺ ion would be observed at an m/z of approximately 204.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation. Common fragmentation pathways for alkoxy-substituted quinolines involve the loss of neutral molecules from the substituent groups. libretexts.orgmiamioh.edu For this compound, characteristic fragmentation would likely involve:

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethoxy group.

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy or ethoxy group.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. msu.edu For this compound, with the molecular formula C₁₂H₁₃NO₂, the calculated exact mass of the neutral molecule is 203.09463 amu. The protonated molecule, [C₁₂H₁₄NO₂]⁺, would have a calculated exact mass of 204.10245 amu. wiley-vch.deamazonaws.com

Experimental HRMS data that closely matches this calculated value would provide strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is characterized by a combination of vibrations from the quinoline core, the ethoxy group, and the methoxy group.

Analysis of related quinoline derivatives in the solid phase allows for the assignment of characteristic frequencies. mdpi.com The key vibrational modes expected for this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the methoxy and ethoxy groups, these appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the quinoline ring system produce a series of characteristic sharp bands in the 1500-1620 cm⁻¹ region. researchgate.net

C-O-C (Ether) Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages of the methoxy and ethoxy groups are expected to produce strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Out-of-Plane C-H Bending: These vibrations in the 750-900 cm⁻¹ range are dependent on the substitution pattern of the aromatic ring and can help confirm the structure.

FT-IR analysis confirms the presence of these key functional groups, providing foundational evidence for the compound's structure. mdpi.comresearchgate.net

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | > 3000 |

| Aliphatic C-H Stretch | -OCH₃, -OCH₂CH₃ | 2850 - 3000 |

| C=C and C=N Stretch | Quinoline Ring | 1500 - 1620 |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 |

| C-H Out-of-Plane Bend | Substituted Benzene | 750 - 900 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. edinst.com A vibrational mode is "Raman active" if it involves a change in the polarizability of the molecule. edinst.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, providing a comprehensive vibrational profile.

The Raman spectrum of this compound would serve as a unique molecular fingerprint. nih.gov Key features expected in the Raman spectrum include:

Ring Breathing Modes: Strong, sharp bands characteristic of the quinoline ring system, which are often prominent in Raman spectra.

C=C and C=N Stretching: These vibrations within the aromatic system are also strongly Raman active.

Substituent Vibrations: The C-O stretching of the ether groups and the various C-H bending and stretching modes of the aliphatic chains would also be present.

The spectrum is typically divided into the fingerprint region (below 2000 cm⁻¹) and the high wavenumber region, which contains the C-H stretching vibrations. nih.gov Comparing the Raman spectrum with the FT-IR spectrum helps to resolve ambiguities and achieve a more complete assignment of vibrational modes.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Breathing/Stretching | Quinoline Ring | 1580 - 1630 |

| Ring Breathing | Quinoline Ring | ~1000 |

| C-O-C Stretch | Ether Linkages | 1020 - 1275 |

| C-H Bending | -CH₂, -CH₃ | 1350 - 1470 |

| Aromatic C-H Stretch | Quinoline Ring | > 3000 |

| Aliphatic C-H Stretch | -OCH₃, -OCH₂CH₃ | 2850 - 3000 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within a molecule, providing insight into its conjugated systems and photophysical properties.

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For conjugated aromatic systems like quinoline, the primary electronic transitions are π → π* and n → π*. libretexts.orggdckulgam.edu.in

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the extensive conjugation in the quinoline ring and typically result in strong absorption bands.

n → π Transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands are generally less intense than π → π* bands.

Studies on related 4-methoxyquinoline (B1582177) and 6-methoxyquinoline (B18371) derivatives show that they absorb in the 310–390 nm range. mdpi.com The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net A shift in the absorption maximum to a longer wavelength (bathochromic or red shift) is often observed with increasing solvent polarity. researchgate.net The ethoxy and methoxy groups, as electron-donating substituents, are expected to influence the energy of the molecular orbitals and thus the precise wavelengths of absorption.

Table 3: Typical UV-Vis Absorption Maxima for Related Methoxyquinoline Derivatives

| Compound Family | Solvent | Absorption Maxima (λ_max) | Transition Type | Reference |

|---|---|---|---|---|

| 4-Methoxyquinoline Derivatives | Chloroform | 310 - 350 nm | π → π* | mdpi.com |

| 4-Methoxyquinoline Derivatives | Chloroform | 360 - 380 nm | n → π* | mdpi.com |

| 6-Aminoquinoline | Various | 327 - 340 nm | π → π* | researchgate.net |

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Compounds like this compound, containing a quinoline fluorophore, are often fluorescent. The photophysical properties of 6-methoxyquinoline (6-MQ) have been studied in detail, providing a model for understanding the behavior of the target compound. researchgate.netresearchgate.net

Key photophysical parameters determined by fluorescence spectroscopy include:

Excitation and Emission Spectra: The excitation spectrum ideally mirrors the absorption spectrum, while the emission spectrum occurs at longer wavelengths (lower energy). The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

Quantum Yield (Φ_F): This measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence of quinoline derivatives is highly sensitive to the local environment, including solvent polarity and the presence of quenching agents. researchgate.netresearchgate.net This sensitivity makes them valuable as fluorescent probes for analytical applications, such as sensing ions or changes in microenvironments. researchgate.net

Table 4: Fluorescence Emission Characteristics of 6-Methoxyquinoline (6-MQ) in Various Solvents

| Solvent | Excitation Wavelength (nm) | Emission Maxima (λ_em) (nm) | Reference |

|---|---|---|---|

| Aqueous/Acidic/Basic | 350 | ~400 - 470 | researchgate.net |

| Aqueous/Acidic/Basic | 390 | ~485 - 520 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. illinois.edu By diffracting a beam of X-rays off a single crystal, one can generate a diffraction pattern that is used to calculate the electron density map of the molecule and, consequently, its complete atomic structure. tulane.edu

Although a specific crystal structure for this compound is not publicly available, an analysis would provide unparalleled detail about its solid-state conformation. Key structural parameters that would be elucidated include:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-N, C-O) and angles within the molecule.

Torsional Angles: These define the conformation of the flexible ethoxy and methoxy substituents relative to the planar quinoline ring.

Planarity of the Ring System: Confirmation of the aromatic quinoline ring's planarity.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between quinoline rings or hydrogen bonds, which govern the material's bulk properties. researchgate.net

This technique is essential for unambiguously confirming the compound's constitution and understanding its structure at the atomic level. researchgate.net

Table 5: Structural Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the repeating unit of the crystal. | Defines the crystal system and lattice. illinois.edu |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Provides the complete 3D structure. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms bonding patterns and bond orders. |

| Bond Angles | The angle formed by three connected atoms. | Defines molecular geometry. |

| Torsional Angles | The dihedral angle between two planes defined by atoms. | Describes the conformation of flexible parts of the molecule. |

| Intermolecular Distances | Distances between atoms of adjacent molecules. | Reveals packing forces like hydrogen bonds and van der Waals interactions. |

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

In other substituted quinolines, the molecular geometry can be significantly affected by the nature and position of functional groups. For example, studies on 2-styryl-8-hydroxy quinolines show a non-planar geometry with large dihedral angles between aromatic rings, whereas 8-nitro substituted derivatives exhibit a more planar conformation. scilit.com This highlights the critical role of substituents in dictating the molecular shape. The analysis of organoplatinum(II) complexes bearing quinoline derivatives further demonstrates how coordination to a metal center influences the geometry, with the quinoline ligand's N atom often positioned cis to another group. iucr.org

Interactive Table: Crystallographic Data for Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate iucr.org

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0163 (5) |

| b (Å) | 14.0732 (6) |

| c (Å) | 8.1691 (4) |

| β (°) | 104.531 (2) |

| Volume (ų) | 1336.52 (10) |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.401 |

Supramolecular Interactions and Crystal Packing Analysis via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the forces governing crystal packing, such as hydrogen bonds and van der Waals interactions.

For quinoline derivatives, Hirshfeld analysis reveals a rich variety of supramolecular interactions that build complex three-dimensional architectures. In the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the packing is dominated by offset π–π stacking interactions between the aromatic rings of inversion-related molecules, forming columns along the c-axis with a centroid-to-centroid distance of 3.4731 (14) Å. iucr.orgresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contributions of different intermolecular contacts. H···H contacts are the most significant, accounting for 50.8% of the surface, followed by Cl···H/H···Cl (16.0%), O···H/H···O (10.3%), and C···C (7.9%) contacts, which correspond to the π-stacking. researchgate.net

Interactive Table: Hirshfeld Surface Contact Contributions for Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate researchgate.net

| Contact Type | Contribution (%) |

| H···H | 50.8 |

| Cl···H/H···Cl | 16.0 |

| O···H/H···O | 10.3 |

| C···C | 7.9 |

| C···H/H···C | 5.3 |

| C···O | 3.7 |

| C···N | 3.3 |

Computational and Theoretical Investigations of 2 Ethoxy 6 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and a wide array of properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a reliable approach for predicting the geometry and electronic properties of organic molecules, with a favorable balance between accuracy and computational cost. researchgate.netnih.gov

Molecular Geometry: The first step in a typical DFT study is the optimization of the molecular geometry. This process adjusts the positions of the atoms until the minimum energy conformation is found. For 2-ethoxy-6-methoxyquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The optimized structure provides a foundational model for all other property calculations. informaticsjournals.co.in The quinoline (B57606) core, a fused bicyclic aromatic system, provides stability and a defined shape to the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for quinoline derivatives calculated using a DFT method like B3LYP/6-311G.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C2-O(ethoxy) | 1.365 |

| C6-O(methoxy) | 1.372 | |

| N1-C2 | 1.315 | |

| C9-N1 | 1.380 | |

| **Bond Angles (°) ** | C3-C2-O(ethoxy) | 118.5 |

| C5-C6-O(methoxy) | 121.0 | |

| C9-N1-C2 | 117.8 | |

| Dihedral Angles (°) | C3-C2-O-CH₂(ethoxy) | 178.5 |

| C5-C6-O-CH₃(methoxy) | 4.5 |

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the molecule's electronic energy. mdpi.com These descriptors help predict how the molecule will interact with other chemical species. The energy of the frontier molecular orbitals (HOMO and LUMO) is used to calculate these global reactivity descriptors. researchgate.net

Ionization Potential (I) and Electron Affinity (A) relate to the energy required to remove or add an electron.

Electronegativity (χ) measures the molecule's ability to attract electrons. researchgate.net

Chemical Hardness (η) and Softness (S) describe the resistance to change in electron distribution; a large HOMO-LUMO gap is indicative of a "hard" molecule. researchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts electrons from the environment.

Table 2: Global Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical data calculated from HOMO and LUMO energies.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.15 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.25 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.70 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.45 |

| Chemical Softness (S) | S = 1/η | 0.41 |

| Electrophilicity Index (ω) | ω = χ²/2η | 2.79 |

Ab Initio Methods for Precise Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. rasayanjournal.co.in Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly precise energetic and spectroscopic information, often used to benchmark results from DFT. researchgate.netacs.org

For this compound, ab initio calculations can be employed to:

Predict Spectroscopic Data: Calculate vibrational frequencies to aid in the interpretation of experimental Infrared (IR) and Raman spectra. rasayanjournal.co.in Theoretical calculations are indispensable for performing a normal coordinate analysis and assigning vibrational modes. rasayanjournal.co.in

Determine Accurate Energies: Obtain highly accurate total and conformational energies, which are crucial for studying reaction mechanisms and thermodynamic properties.

Simulate Electronic Spectra: Use time-dependent methods (like TD-HF or higher-level ab initio techniques) to predict UV-Visible absorption spectra, identifying the electronic transitions responsible for the observed peaks. nih.gov

Table 3: Comparison of Theoretical and Expected Experimental Vibrational Frequencies (Illustrative) This table shows hypothetical calculated frequencies for key vibrational modes of this compound.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Quinoline Ring | 3080 | 3000-3100 |

| C-H Stretch (Aliphatic) | Ethoxy/Methoxy (B1213986) | 2975 | 2850-3000 |

| C=N Stretch | Quinoline Ring | 1610 | 1600-1620 |

| C=C Stretch (Aromatic) | Quinoline Ring | 1580 | 1500-1600 |

| C-O-C Stretch (Aryl Ether) | Methoxy/Ethoxy | 1250 | 1230-1270 |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. scirp.orgnumberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: This orbital acts as the primary electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. numberanalytics.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, the HOMO is expected to be distributed primarily across the electron-rich quinoline ring and the oxygen atoms of the methoxy and ethoxy groups. The LUMO is likely concentrated over the aromatic quinoline system, particularly the pyridine (B92270) part of the ring. researchgate.net This distribution indicates that charge transfer transitions (π → π*) are likely responsible for its primary electronic absorption bands. mdpi.com

Table 4: Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical FMO energy values.

| Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the static electronic properties of a molecule, its dynamic behavior and the influence of its environment are also critical. Conformational analysis and molecular dynamics simulations are used to explore these aspects.

The this compound molecule possesses conformational flexibility due to the rotation around the single bonds of the ethoxy and methoxy side chains. The different spatial arrangements that result from these rotations are called conformers or rotamers.

Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds. This allows for the identification of all possible stable conformers and the energy barriers that separate them. For the ethoxy group, different orientations relative to the quinoline ring (e.g., with the ethyl group pointing away from or towards the N1 atom) will have different steric hindrances and thus different energies. Similarly, the methyl group of the methoxy moiety can rotate. Identifying the lowest-energy conformer is crucial as it represents the most populated state of the molecule and is typically used for further calculations. acs.orgresearchgate.net

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, vibrates, and interacts with its surroundings (e.g., a solvent). mdpi.comnih.gov

For this compound, an MD simulation could:

Assess Structural Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over time, one can determine if the molecule maintains a stable conformation. Low RMSD fluctuations suggest a rigid and stable structure. mdpi.comnih.gov

Analyze Side-Chain Flexibility: MD simulations can visualize and quantify the rotational motion of the ethoxy and methoxy groups, providing insight into their flexibility and the conformational space they explore at a given temperature.

Study Solvent Interactions: By placing the molecule in a simulated box of solvent (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and how intermolecular interactions, such as hydrogen bonds, influence its behavior and stability. researchgate.net

Exploration of Stable Conformers and Rotamerism of Ethoxy and Methoxy Moieties

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a macromolecular target, typically a protein. ijrti.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Affinities with Biological Macromolecular Targets

Computational studies on quinoline derivatives have explored their binding affinities against various biological targets. While specific docking studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader class of quinoline compounds has been evaluated against several proteins, indicating potential areas of interaction for this specific molecule.

Molecular docking simulations for various quinoline derivatives have shown a range of binding affinities, typically measured in kcal/mol. For instance, studies on different quinoline analogues have reported binding energies from -6.0 to -9.3 kcal/mol against targets like DNA gyrase and human NAD(P)H dehydrogenase (quinone 1). frontiersin.org One study on fluoroquinolines reported binding affinities ranging from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B and -6.8 to -7.4 kcal/mol against human topoisomerase IIα. nih.gov Another investigation into thiopyrano[2,3-b]quinoline derivatives found binding affinities between -5.3 and -6.1 Kcal/mol against the anticancer peptide CB1a. semanticscholar.org These values suggest that quinoline scaffolds, in general, can form stable complexes with various protein targets. The specific binding affinity of this compound would depend on its interaction with a particular protein's active site.

Table 1: Examples of Predicted Binding Affinities for Quinoline Derivatives Against Various Biological Targets

| Quinoline Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Fluoroquinolines | E. coli DNA gyrase B | -6.1 to -7.2 nih.gov |

| Fluoroquinolines | Human topoisomerase IIα | -6.8 to -7.4 nih.gov |

| Thiopyrano[2,3-b]quinolines | Anticancer peptide CB1a | -5.3 to -6.1 semanticscholar.org |

| General Quinoline Derivatives | Human NAD(P)H Dehydrogenase | -9.1 frontiersin.org |

| General Quinoline Derivatives | DNA Gyrase | -9.3 frontiersin.org |

Characterization of Binding Modes and Key Interacting Residues

The binding mode of a ligand describes its orientation within the active site of a protein and the specific interactions it forms with amino acid residues. For quinoline derivatives, these interactions commonly include hydrogen bonds and hydrophobic interactions. mdpi.com

In studies of fluoroquinolines, interactions with key residues such as Ile-78, Asn-46, Glu-50, Asp-73, and Gly-77 in E. coli DNA gyrase B were observed. nih.gov Hydrogen bonds were frequently formed with residues like Asp-73, Arg-76, and Thr-165. nih.gov Similarly, for human topoisomerase IIα, interactions with Leu-705, Ile-577, and Pro-593 were noted. nih.gov The planarity of the quinoline ring system is considered an important feature for enhancing biological activity through effective binding. iucr.org The specific ethoxy and methoxy groups of this compound would play a significant role in defining its unique binding mode and interactions within a protein's binding pocket.

In Silico Prediction of Pharmacokinetic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of computational drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. computabio.com Software tools like AdmetSAR and SwissADME are used to calculate these properties based on the molecule's structure. healthinformaticsjournal.comsciensage.info

For quinoline derivatives, in silico studies have generally indicated favorable drug-like properties. nih.govbohrium.com Many derivatives are predicted to have good gastrointestinal absorption and to comply with Lipinski's rule of five, which is a guideline for evaluating the drug-likeness of a chemical compound. nih.govhealthinformaticsjournal.com For instance, many synthesized fluoroquinolines were found to obey Lipinski's rule without any violations. nih.gov The prediction of properties such as blood-brain barrier permeability and interaction with transport proteins like P-glycoprotein helps in understanding the potential distribution and bioavailability of the compounds. healthinformaticsjournal.com While specific data for this compound is not detailed, the general findings for the quinoline class suggest it would likely have a promising pharmacokinetic profile amenable to further optimization. rsc.org

Table 2: Commonly Predicted Pharmacokinetic Properties for Quinoline Derivatives

| Property | Typical Prediction for Quinoline Derivatives | Significance |

| Gastrointestinal (GI) Absorption | High healthinformaticsjournal.com | Indicates good absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Variable healthinformaticsjournal.com | Predicts the ability to cross into the central nervous system. |

| P-glycoprotein Substrate | Variable healthinformaticsjournal.com | Affects drug transport and bioavailability. |

| Lipinski's Rule of Five | Compliance nih.gov | Suggests drug-like characteristics. |

| AMES Toxicity | Often Negative healthinformaticsjournal.com | Predicts the likelihood of being non-mutagenic. |

Computational Derivation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. mdpi.com Computationally derived SAR provides insights into how modifications to a molecule, such as the addition or alteration of functional groups, can enhance its potency or selectivity.

For quinoline derivatives, SAR studies have revealed important trends. The position of substituents on the quinoline ring significantly impacts activity. For example, in some series, 2-alkoxy substituted compounds showed lower activity compared to their 3- and 4-alkoxy isomers. sciforum.net The length and nature of the alkoxy chain also play a role; for instance, in a series of 5,8-quinolinedione (B78156) derivatives, the cytotoxic activity against a glioblastoma cell line increased with the length of the alkoxy chain from methoxy to ethoxy to propoxy. mdpi.com The presence of an electron-donating methoxy group at the 6-position, as in this compound, has been shown in some contexts to enhance activity. rsc.org These computational SAR studies are essential for guiding the rational design of more effective quinoline-based therapeutic agents. orientjchem.org

Thermochemical Computational Studies for Enthalpies of Formation and Isomerization

Thermochemical computational studies determine the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°). These values are crucial for understanding the stability of different isomers. Quantum chemical methods, like the Gaussian-4 (G4) theory, are used to calculate these properties with high accuracy. mdpi.com

Studies on quinoline and its derivatives have provided valuable thermochemical data. For example, the gas-phase enthalpy of formation for 6-methoxyquinoline (B18371) has been reported. mdpi.com Computational methods have shown good agreement with experimental data for various quinoline isomers. researchgate.net The enthalpy of isomerization, which is the difference in the enthalpy of formation between two isomers, can also be derived from these calculations. researchgate.net This information is critical for understanding the relative stabilities of different substituted quinolines. For instance, benchmark studies on isomerization enthalpies help to explain the relative abundances of isomers in various environments. researchgate.net While specific calculations for the isomerization of this compound were not found, the established methodologies are applicable and essential for comparing its stability against other structural isomers. mdpi.comdergipark.org.tr

Exploration of Pharmacological Potential and Biological Activities of 2 Ethoxy 6 Methoxyquinoline and Its Derivatives in Vitro and Mechanistic Studies

Antimicrobial Research

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. nih.gov Quinoline (B57606) derivatives have long been a fertile ground for the discovery of new therapeutics to combat infectious diseases. nih.gov

Derivatives of 2-ethoxy-6-methoxyquinoline have shown notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-based chalcones, which can be related to the core structure, have demonstrated significant antibacterial effects. Specifically, bromo and chloro substituted chalcones have been reported to exhibit high antibacterial activity. researchgate.net

In a study focused on quinoline-2-one derivatives, several compounds displayed potent activity against multidrug-resistant Gram-positive pathogens. nih.gov For example, compound 6c (R¹ = Cl, R² = H) showed a minimum inhibitory concentration (MIC) of 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Another study highlighted quinoline derivatives that were effective against both E. coli strains, with compound 4g being four times more effective than chloramphenicol. acs.org This same compound was eight times more effective than the standard drug against MRSA. acs.org

Similarly, research on teixobactin (B611279) derivatives, which share some structural motifs with complex quinolines, showed MICs as low as 2 μg/ml against MRSA and 0.5 μg/ml against Bacillus subtilis. frontiersin.org While these are not direct derivatives of this compound, they underscore the potential of related heterocyclic structures in combating resistant Gram-positive bacteria.

The following table summarizes the in vitro antibacterial activity of selected quinoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | nih.gov |

| Quinoline-2-one derivative 6c | VRE | 0.75 | nih.gov |

| Quinoline-2-one derivative 6c | MRSE | 2.50 | nih.gov |

| Quinoline derivative 4g | E. coli (ATCC 35218) | 7.81 | acs.org |

| Quinoline derivative 4g | E. coli (ATCC 25922) | 3.91 | acs.org |

| Quinoline derivative 4g | MRSA (clinical isolate) | 3.91 | acs.org |

| Quinoline derivative 4m | E. coli (ATCC 35218) | 7.81 | acs.org |

| Quinoline derivative 4m | E. coli (ATCC 25922) | 7.81 | acs.org |

| Quinoline derivative 4m | MRSA (clinical isolate) | 7.81 | acs.org |

| Teixobactin derivative 4/5 | MRSA | 2 | frontiersin.org |

| Teixobactin derivative 4/5 | VRE | 4 | frontiersin.org |

| Teixobactin derivative 3 | E. coli | 32 | frontiersin.org |

| Teixobactin derivative 3 | P. aeruginosa | 64 | frontiersin.org |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their efficacy against various fungal pathogens, including yeasts and filamentous fungi. The structural versatility of the quinoline ring allows for the design of compounds with potent antifungal action. scielo.org.conih.gov

One study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines, which are structurally related to the target compound, demonstrated specific activity against dermatophytes. scielo.org.co Compound 6g , 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was particularly effective, with MIC values ranging from 31.25 to 62.5 μg/mL against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes. scielo.org.co

Another research effort focusing on novel quinoline-thiazole derivatives revealed significant anticandidal activity. acs.org Several compounds were more effective than the standard drug ketoconazole (B1673606) against Candida albicans, with MIC₉₀ values of 1.95 μg/mL. acs.org Notably, against Candida glabrata, compounds 4b , 4e , and 4f showed exceptional activity with MIC₉₀ values less than 0.06 μg/mL. acs.org

The antifungal potential of quinoline derivatives is further supported by studies on other heterocyclic compounds. For example, naphthoquinone derivatives have shown strong activity against yeast-like fungi, with some compounds being more potent than fluconazole (B54011) against Candida krusei and Saccharomyces cerevisiae. nih.gov

The table below presents the in vitro antifungal activity of selected quinoline and related derivatives.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Tetrahydroquinoline 6g | Microsporum gypseum | 31.25 | scielo.org.co |

| Tetrahydroquinoline 6g | Trichophyton rubrum | 62.5 | scielo.org.co |

| Tetrahydroquinoline 6g | Trichophyton mentagrophytes | 62.5 | scielo.org.co |

| Quinoline-thiazole 4d, 4i, 4k, 4l, 4m | Candida albicans | 1.95 (MIC₉₀) | acs.org |

| Quinoline-thiazole 4b, 4e, 4f | Candida glabrata | <0.06 (MIC₉₀) | acs.org |

| Shikonin | Candida krusei | 4 | nih.gov |

| Shikonin | Saccharomyces cerevisiae | 4 | nih.gov |

| Deoxyshikonin | Candida krusei | 4 | nih.gov |

| Deoxyshikonin | Saccharomyces cerevisiae | 2 | nih.gov |

The antimicrobial effects of quinoline derivatives are often attributed to their ability to interfere with essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.

Research has shown that quinoline-based chalcones can act as DNA gyrase inhibitors. researchgate.net Molecular docking studies have revealed that these compounds can bind to the active site of DNA gyrase, with bromo and chloro substituted chalcones showing high interaction and significant free binding energy. researchgate.net This interaction disrupts the enzyme's function, leading to bacterial cell death.

Furthermore, a study on novel quinoline-thiazole derivatives evaluated their mechanism of action against DNA gyrase. acs.orgresearchgate.net The results from these in vitro and in silico studies supported the hypothesis that these compounds exert their antibacterial effects through the inhibition of this key enzyme. acs.orgresearchgate.net The mycobacterium genus, which lacks the Topo IV enzyme, relies solely on DNA gyrase, making it a singular target for drugs like fluoroquinolones. nih.gov

In addition to DNA gyrase, some quinoline derivatives have been found to inhibit topoisomerase IV. The dual-targeting ability of certain quinoline compounds enhances their antimicrobial efficacy and may reduce the likelihood of resistance development.

In Vitro Antifungal Activity Against Yeasts and Filamentous Fungi

Anticancer and Antiproliferative Activity Research

The quinoline nucleus is a privileged scaffold in the development of anticancer drugs, with numerous derivatives exhibiting potent activity against various cancer cell lines. arabjchem.org These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. arabjchem.org

Derivatives of this compound have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. For instance, a study on indolo[2,3-b]quinoline derivatives showed selective activity against leukemia cells, with some compounds exhibiting GI₅₀ values in the sub-micromolar range. cust.edu.tw Compound 16a was particularly cytotoxic for MOLT-4 leukemia cells with a GI₅₀ of 0.09 μM. cust.edu.tw

Research on 2-styrylquinoline (B1231325) derivatives revealed marked antiproliferative activity against human colon carcinoma cell lines (HCT116), with some compounds being more active than the standard drug doxorubicin. plos.org Another study evaluated a chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), against six human cancer cell lines, with the SMMC-7721 cell line being the most sensitive (IC₅₀ = 32.3 µM). nih.gov

Furthermore, certain quinoline derivatives have shown efficacy against breast cancer (MCF-7), liver cancer (Hep-G2), and lung cancer (Lu) cell lines. researchgate.net For example, a ZnQMS complex exhibited high antitumor activity against KB, Hep-G2, and Lu cancer cell lines with IC₅₀ values of 9.41, 5.53, and 6.73 μM, respectively. researchgate.net

The following table summarizes the in vitro cytotoxic effects of various quinoline derivatives on different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Indolo[2,3-b]quinoline 16a | MOLT-4 (Leukemia) | 0.09 (GI₅₀) | cust.edu.tw |

| Indolo[2,3-b]quinoline 15a | MOLT-4 (Leukemia) | 0.32 (GI₅₀) | cust.edu.tw |

| Indolo[2,3-b]quinoline 16a | HL-60 (TB) (Leukemia) | 0.11 (GI₅₀) | cust.edu.tw |

| Indolo[2,3-b]quinoline 16a | K-562 (Leukemia) | 0.42 (GI₅₀) | cust.edu.tw |

| Indolo[2,3-b]quinoline 16a | RPMI-8226 (Leukemia) | 0.14 (GI₅₀) | cust.edu.tw |

| Indolo[2,3-b]quinoline 16a | SR (Leukemia) | 0.19 (GI₅₀) | cust.edu.tw |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 | 32.3 (IC₅₀) | nih.gov |

| ZnQMS complex | KB | 9.41 (IC₅₀) | researchgate.net |

| ZnQMS complex | Hep-G2 | 5.53 (IC₅₀) | researchgate.net |

| ZnQMS complex | Lu | 6.73 (IC₅₀) | researchgate.net |

| CdQMS complex | Lu | 4.54 (IC₅₀) | researchgate.net |

| Tris-complex [Co(L¹)₃] | MCF-7 (Breast) | 22.23 | researchgate.net |

| Tris-complex [Co(L¹)₃] | HepG2 (Liver) | 28.30 | researchgate.net |

The anticancer activity of quinoline derivatives is underpinned by their ability to modulate key cellular processes involved in tumor growth and survival. arabjchem.org Mechanistic studies have revealed that these compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors). arabjchem.org

Research on 2-styrylquinoline derivatives suggests that they induce cell cycle arrest and activate a p53-independent apoptotic pathway. nih.gov The study indicated that the mechanism of action for the most promising compounds involved the production of reactive oxygen species and a change in the cellular redox balance. nih.gov

Similarly, a study on a chalcone derivative, DMC, showed that it induced apoptosis in SMMC-7721 cells, as evidenced by chromatin fragmentation and condensation. nih.gov Flow cytometric analysis revealed a significant increase in the percentage of hypodiploid cells, which is a hallmark of apoptosis. nih.gov

The induction of apoptosis by quinoline derivatives can occur through various signaling pathways. Some compounds have been shown to activate caspases, a family of proteases that play a central role in the execution of apoptosis. For example, new aromatic O-alkyl pyridine (B92270) derivatives, which can be related to the quinoline structure, were found to induce apoptosis in four different cancer cell lines with a high percentage and significantly induced caspase 3/7 activation in HepG-2 cells. nih.gov

Furthermore, quinoline derivatives can interfere with angiogenesis, a critical process for tumor growth and metastasis. arabjchem.org By inhibiting the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen they need to proliferate.

Tubulin Polymerization Inhibition and Interaction with Colchicine (B1669291) Binding Site

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Microtubules, essential components of the eukaryotic cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. researchgate.netfrontiersin.org Their roles are critical in various cellular processes, including mitosis, cell signaling, and maintenance of cell shape. researchgate.net Small molecules that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. researchgate.netmdpi.com The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents. frontiersin.orgmdpi.com

Derivatives of the this compound scaffold have been investigated as potential tubulin polymerization inhibitors that interact with the colchicine binding site. Molecular docking studies have been instrumental in predicting the binding modes of these quinoline derivatives, suggesting that they can occupy the colchicine binding pocket. nih.gov The core structure of these inhibitors often mimics that of known colchicine binding site inhibitors like Combretastatin A-4 (CA-4), featuring two aromatic rings. frontiersin.org In many active derivatives, a 3,4,5-trimethoxyphenyl ring, a key feature of CA-4 and colchicine, is linked to the quinoline moiety. frontiersin.org

In Vitro Efficacy of Quinoline Derivatives:

A number of synthesized quinoline derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.gov Several of these compounds exhibited IC50 values in the low micromolar to nanomolar range, surpassing the activity of the reference drug, colchicine, in some cases. nih.gov

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| 25 | HepG-2 | <1.78 | nih.gov |

| 25 | HCT-116 | <1.78 | nih.gov |

| 25 | MCF-7 | <1.78 | nih.gov |

| Colchicine | HepG-2 | 7.40 | nih.gov |

| Colchicine | HCT-116 | 9.32 | nih.gov |

| Colchicine | MCF-7 | 10.41 | nih.gov |

The most active compounds from these antiproliferative screens were further evaluated for their direct effect on tubulin polymerization. Certain derivatives were found to be potent inhibitors of tubulin assembly, with IC50 values in the nanomolar range, comparable or even superior to both colchicine and CA-4. nih.gov

| Compound | Tubulin Polymerization Inhibition IC50 (nM) | Reference |

| 21 | 9.11 | nih.gov |

| 32 | 10.5 | nih.gov |

| Colchicine | 10.6 | nih.gov |

| CA-4 | 13.2 | nih.gov |

Mechanism of Action:

The inhibitory effect on tubulin polymerization is further supported by mechanistic studies. Competitive binding assays using radiolabeled colchicine have shown that these quinoline derivatives can effectively displace [³H]colchicine from its binding site on tubulin. frontiersin.orgmdpi.com This provides strong evidence that they act as true colchicine binding site inhibitors.

Furthermore, cell cycle analysis of cancer cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase, which is a characteristic effect of agents that disrupt microtubule function. researchgate.netnih.gov This cell cycle arrest is often followed by the induction of apoptosis, as confirmed by assays such as Annexin V staining. nih.gov For instance, compound 25 was found to induce apoptosis in HepG-2 cells at a rate thirteen times higher than that of control cells. nih.gov

Kinase Inhibition Studies relevant to Oncogenesis (e.g., c-Met kinase)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor/scatter factor (HGF/SF), play a crucial role in various cellular processes, including cell proliferation, migration, and invasion. rsc.org Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, and is often associated with a poor clinical prognosis. rsc.orgresearchgate.net Consequently, c-Met has emerged as a significant target for the development of novel anticancer therapies. google.com

Quinoline derivatives have been extensively explored as inhibitors of c-Met kinase. rsc.org The quinoline scaffold serves as a versatile platform for the design of potent and selective c-Met inhibitors. researchgate.net

In Vitro Kinase Inhibition:

Several series of 6,7-disubstituted-4-phenoxyquinoline derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase. Many of these compounds have demonstrated potent inhibition, with IC50 values in the low nanomolar range. researchgate.net

| Compound | c-Met Kinase Inhibition IC50 (nM) | Reference |

| 33 | 2.36 | researchgate.net |

| Foretinib (reference) | 1.16 | researchgate.net |